Necrosulfonamide-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

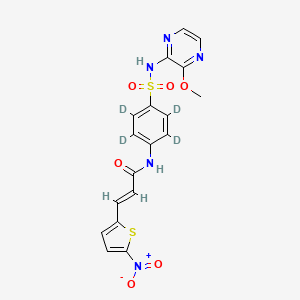

(E)-3-(5-nitrothiophen-2-yl)-N-[2,3,5,6-tetradeuterio-4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+/i2D,3D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPPHVLYVGMZMZ-GTQWLDGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])[2H])[2H])S(=O)(=O)NC3=NC=CN=C3OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Necrosulfonamide-d4: A Technical Guide to its Mechanism of Action in Regulated Cell Death

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necrosulfonamide-d4 is the deuterated form of Necrosulfonamide (NSA), a potent and specific small molecule inhibitor of regulated necrotic cell death pathways.[1] Primarily utilized as an internal standard for the quantification of NSA in mass spectrometry-based analyses such as GC-MS or LC-MS, this compound is an invaluable tool for pharmacokinetic and pharmacodynamic studies.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action of Necrosulfonamide, with a focus on its roles in inhibiting necroptosis and pyroptosis.

Chemical and Physical Data of this compound

| Property | Value | Reference |

| Chemical Formula | C18H11D4N5O6S2 | [3][5] |

| Molecular Weight | 465.5 g/mol | [3] |

| CAS Number | 1795144-22-7 | [5] |

| Purity | ≥98% (Chemical) | [3] |

| Deuterium Incorporation | ≥99% | [3] |

Mechanism of Action: A Dual Inhibitor of Necroptosis and Pyroptosis

Necrosulfonamide has emerged as a critical chemical probe for studying regulated necrosis, demonstrating a dual inhibitory effect on two distinct programmed cell death pathways: necroptosis and pyroptosis.

Inhibition of Necroptosis via MLKL Targeting

Necroptosis is a form of regulated necrosis that is executed by the Mixed Lineage Kinase Domain-like (MLKL) protein.[6][7] Necrosulfonamide is a potent inhibitor of this pathway, acting downstream of the RIPK1 and RIPK3 kinases.[6][8]

The primary mechanism of NSA in blocking necroptosis involves the direct and covalent modification of human MLKL.[6] Specifically, NSA targets the cysteine residue at position 86 (Cys86) within the N-terminal four-helix bundle domain of MLKL.[6][9] This covalent binding prevents the oligomerization of MLKL, a critical step for its translocation to the plasma membrane and subsequent disruption of membrane integrity.[7][10]

// Nodes TNFR [label="TNFR Activation", fillcolor="#EA4335"]; ComplexI [label="Complex I\n(RIPK1, TRADD, TRAF2)", fillcolor="#FBBC05"]; Necrosome [label="Necrosome Formation\n(RIPK1-RIPK3)", fillcolor="#FBBC05"]; pRIPK3 [label="Phosphorylated RIPK3", fillcolor="#FBBC05"]; MLKL [label="MLKL", fillcolor="#34A853"]; pMLKL [label="Phosphorylated MLKL", fillcolor="#34A853"]; Oligomerization [label="MLKL Oligomerization", fillcolor="#34A853"]; Translocation [label="Membrane Translocation", fillcolor="#34A853"]; Necroptosis [label="Necroptosis\n(Cell Lysis)", fillcolor="#EA4335"]; NSA [label="Necrosulfonamide (NSA)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges TNFR -> ComplexI; ComplexI -> Necrosome; Necrosome -> pRIPK3; pRIPK3 -> pMLKL [label="Phosphorylation"]; MLKL -> pMLKL; pMLKL -> Oligomerization; Oligomerization -> Translocation; Translocation -> Necroptosis; NSA -> Oligomerization [label="Inhibits by binding to\nCys86 of MLKL", style=dashed, arrowhead=tee, color="#EA4335"];

// Invisible edges for alignment {rank=same; TNFR; NSA} } . Caption: Necrosulfonamide inhibits necroptosis by targeting MLKL.

Inhibition of Pyroptosis via GSDMD Targeting

Pyroptosis is another form of pro-inflammatory programmed cell death that is executed by the Gasdermin (GSDM) family of proteins, particularly Gasdermin D (GSDMD).[11][12] Necrosulfonamide has been identified as a direct inhibitor of GSDMD-mediated pyroptosis.[13][14]

NSA directly binds to GSDMD, preventing the oligomerization of its N-terminal pore-forming domain (GSDMD-NT).[13][15] This inhibition occurs downstream of inflammasome activation and caspase-1-mediated cleavage of GSDMD. By blocking the formation of GSDMD pores in the plasma membrane, NSA prevents cell lysis and the release of pro-inflammatory cytokines like IL-1β.[13][16]

// Nodes PAMPs_DAMPs [label="PAMPs/DAMPs", fillcolor="#EA4335"]; Inflammasome [label="Inflammasome Assembly\n(e.g., NLRP3)", fillcolor="#FBBC05"]; Caspase1 [label="Pro-Caspase-1 -> Caspase-1", fillcolor="#FBBC05"]; GSDMD [label="GSDMD", fillcolor="#34A853"]; GSDMD_NT [label="GSDMD-NT (p30)", fillcolor="#34A853"]; Oligomerization [label="GSDMD-NT Oligomerization", fillcolor="#34A853"]; Pore [label="Pore Formation", fillcolor="#34A853"]; Pyroptosis [label="Pyroptosis\n(Cell Lysis & IL-1β Release)", fillcolor="#EA4335"]; NSA [label="Necrosulfonamide (NSA)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PAMPs_DAMPs -> Inflammasome; Inflammasome -> Caspase1; Caspase1 -> GSDMD_NT [label="Cleavage"]; GSDMD -> GSDMD_NT; GSDMD_NT -> Oligomerization; Oligomerization -> Pore; Pore -> Pyroptosis; NSA -> Oligomerization [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"];

// Invisible edges for alignment {rank=same; PAMPs_DAMPs; NSA} } . Caption: Necrosulfonamide inhibits pyroptosis by targeting GSDMD.

Quantitative Data on Necrosulfonamide Activity

| Parameter | Value | Cell Line/System | Condition | Reference |

| IC50 (Necroptosis) | 124 nM | HT-29 | TNF-α, Smac mimetic, z-VAD-fmk induced | [6] |

| Binding Affinity (Kd) for GSDMD | 32.0 ± 3.8 μM | Surface Plasmon Resonance | In vitro | [13] |

| Effective Concentration (Necroptosis) | 1 µM | HT-29 cells | T/S/Z treatment | [1] |

| Effective Concentration (Pyroptosis) | 5 µM | Mouse Bone Marrow-Derived Macrophages | NLRP3 and pyrin-mediated | [13] |

| In Vivo Dosage | 1.65 - 20 mg/kg | Rats and Mice | Various models | [1][13] |

Experimental Protocols

Necroptosis Inhibition Assay in HT-29 Cells

This protocol is a synthesis of methodologies described in the cited literature.[1][4][6][17]

Objective: To assess the inhibitory effect of Necrosulfonamide on necroptosis induced by a combination of TNF-α, Smac mimetic, and a pan-caspase inhibitor.

Materials:

-

HT-29 human colon adenocarcinoma cells

-

DMEM supplemented with 10% FBS, penicillin/streptomycin

-

Recombinant human TNF-α

-

Smac mimetic (e.g., birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

Necrosulfonamide

-

Cell viability assay kit (e.g., LDH release assay or CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Necrosulfonamide in cell culture medium.

-

Pre-treat the cells with various concentrations of Necrosulfonamide or vehicle control (DMSO) for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) to the wells.

-

Incubate the plate for 8-12 hours at 37°C in a CO2 incubator.

-

Assess cell viability using an LDH release assay according to the manufacturer's instructions.

-

Calculate the percentage of cell death inhibition relative to the vehicle-treated, necroptosis-induced control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of Necrosulfonamide concentration.

// Nodes Seed [label="Seed HT-29 Cells"]; Adhere [label="Overnight Adhesion"]; Pretreat [label="Pre-treat with NSA/Vehicle"]; Induce [label="Induce Necroptosis\n(TNF-α/Smac/z-VAD)"]; Incubate [label="Incubate 8-12h"]; Assay [label="Assess Cell Viability\n(LDH Assay)"]; Analyze [label="Data Analysis (IC50)"];

// Edges Seed -> Adhere; Adhere -> Pretreat; Pretreat -> Induce; Induce -> Incubate; Incubate -> Assay; Assay -> Analyze; } . Caption: Experimental workflow for necroptosis inhibition assay.

Western Blot Analysis of MLKL Phosphorylation

This protocol is based on descriptions of western blotting for necroptosis markers.[18][19][20]

Objective: To determine if Necrosulfonamide inhibits the phosphorylation of MLKL, a key step in the necroptosis pathway.

Materials:

-

Cell lysates from the necroptosis inhibition assay

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MLKL (p-MLKL), anti-total-MLKL, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells from the necroptosis assay with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-MLKL antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total-MLKL and anti-β-actin antibodies to ensure equal protein loading.

Conclusion

This compound is an essential tool for the precise quantification of Necrosulfonamide, a well-characterized dual inhibitor of necroptosis and pyroptosis. By targeting the key executioner proteins MLKL and GSDMD, Necrosulfonamide provides a powerful means to dissect the molecular mechanisms of these inflammatory cell death pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and therapeutically target regulated necrosis in a variety of disease contexts.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Necrosulfonamide Alleviates Acute Brain Injury of Intracerebral Hemorrhage via Inhibiting Inflammation and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nuclear RIPK3 and MLKL contribute to cytosolic necrosome formation and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Depletion of RIPK3 or MLKL blocks TNF-driven necroptosis and switches towards a delayed RIPK1 kinase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blossombio.com [blossombio.com]

- 12. Necrosulfonamide | Necroptosis Inhibitor | MLKL Inhibitor | TargetMol [targetmol.com]

- 13. Chemical disruption of the pyroptotic pore-forming protein gasdermin D inhibits inflammatory cell death and sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical disruption of the pyroptotic pore-forming protein gasdermin D inhibits inflammatory cell death and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The Regulation and Modification of GSDMD Signaling in Diseases [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein | THE LEI GROUP [chem.pku.edu.cn]

- 18. Necrosulfonamide exerts neuroprotective effect by inhibiting necroptosis, neuroinflammation, and α-synuclein oligomerization in a subacute MPTP mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Role of Necrosulfonamide-d4 in Advancing Necroptosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. The discovery of specific inhibitors has been instrumental in dissecting the molecular mechanisms of this cell death pathway. Necrosulfonamide (NSA) is a potent and selective inhibitor of Mixed Lineage Kinase Domain-Like (MLKL) protein, the executioner of necroptosis. This technical guide focuses on the role of its deuterated analog, Necrosulfonamide-d4 (NSA-d4). Contrary to functioning as a direct modulator of necroptosis, NSA-d4 serves a crucial role as an internal standard in bioanalytical assays for the accurate quantification of Necrosulfonamide. This guide will provide an in-depth overview of the necroptosis signaling pathway, the mechanism of action of Necrosulfonamide, and the pivotal role of this compound in enabling precise pharmacokinetic and metabolism studies. Detailed experimental protocols for inducing and inhibiting necroptosis in vitro and a representative protocol for the quantification of Necrosulfonamide using liquid chromatography-mass spectrometry (LC-MS) with this compound as an internal standard are provided.

Introduction to Necroptosis

Necroptosis is a regulated form of necrotic cell death that is initiated when apoptosis is inhibited.[1][2] It is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, which can trigger an inflammatory response.[3] The core signaling pathway involves a series of protein-protein interactions culminating in the disruption of the plasma membrane.

The Necroptosis Signaling Cascade

The most well-characterized necroptosis pathway is initiated by the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).[4][5] Upon ligand binding and in the absence of active Caspase-8, a signaling complex known as the necrosome is formed. This complex consists of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).[6] RIPK1 and RIPK3 undergo auto- and cross-phosphorylation, leading to the activation of RIPK3.[1] Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL) protein.[1][4][5]

Phosphorylated MLKL undergoes a conformational change, leading to its oligomerization and translocation to the plasma membrane.[4][5] At the plasma membrane, MLKL oligomers are believed to directly or indirectly induce pore formation, leading to a loss of membrane integrity and subsequent cell lysis.[3][4][5]

Necrosulfonamide: A Potent MLKL Inhibitor

Necrosulfonamide (NSA) is a small molecule inhibitor that specifically targets the MLKL protein, the final executioner of necroptosis.[7][8]

Mechanism of Action

NSA acts as a covalent inhibitor of human MLKL.[9] It specifically binds to cysteine 86 (Cys86) in the N-terminal domain of MLKL.[9] This covalent modification prevents the conformational changes and subsequent oligomerization of MLKL that are required for its translocation to the plasma membrane and the induction of cell death.[9] It is important to note that NSA is specific for human MLKL, as the equivalent residue in murine MLKL is a tryptophan, rendering mouse cells insensitive to NSA's inhibitory effects.[10]

| Compound | Target | Mechanism of Action | IC50 |

| Necrosulfonamide (NSA) | Human MLKL | Covalently binds to Cys86, inhibiting oligomerization | <0.2 µM[11] |

Table 1: Properties of Necrosulfonamide.

The Role of this compound

This compound is a deuterated analog of Necrosulfonamide. Deuterium (D or 2H) is a stable, non-radioactive isotope of hydrogen. The replacement of hydrogen atoms with deuterium can alter the physicochemical properties of a molecule, most notably its metabolic stability. However, the primary and most critical application of this compound in the context of necroptosis research is its use as an internal standard for the quantification of Necrosulfonamide in biological matrices.

Internal Standard in Bioanalysis

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration that is added to an unknown sample. It is used to correct for the loss of analyte during sample preparation and to account for variations in instrument response. An ideal internal standard should have physicochemical properties very similar to the analyte of interest.

Stable isotope-labeled compounds, such as this compound, are considered the "gold standard" for internal standards in mass spectrometry-based quantification. This is because they co-elute with the unlabeled analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer, but are distinguishable by their higher mass. This allows for highly accurate and precise quantification of the analyte (Necrosulfonamide) in complex biological samples like plasma, serum, or tissue homogenates.

Experimental Protocols

In Vitro Necroptosis Induction and Inhibition Assay

This protocol describes a common method to induce necroptosis in a human cell line and to assess the inhibitory effect of Necrosulfonamide.

Cell Line: Human colon adenocarcinoma cell line HT-29.

Reagents:

-

HT-29 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin

-

Human TNF-α (Tumor Necrosis Factor-alpha)

-

Smac mimetic (e.g., BV6)

-

z-VAD-FMK (pan-caspase inhibitor)

-

Necrosulfonamide (NSA)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

DMSO (Dimethyl sulfoxide)

Procedure:

-

Cell Culture: Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Necrosulfonamide in DMSO. The final concentration of DMSO in the cell culture medium should be less than 0.1%.

-

Induction of Necroptosis: To induce necroptosis, treat the cells with a combination of TNF-α (e.g., 10 ng/mL), Smac mimetic (e.g., 1 µM), and z-VAD-FMK (e.g., 20 µM). This combination is often abbreviated as TSZ.

-

Inhibition Assay: Pre-treat the cells with the desired concentrations of Necrosulfonamide for 1-2 hours before adding the TSZ cocktail.

-

Incubation: Incubate the plate for 12-24 hours at 37°C.

-

Cell Viability Measurement: Assess cell viability using a commercially available reagent according to the manufacturer's instructions. Luminescence or fluorescence is measured using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the concentration of Necrosulfonamide to determine the IC50 value.

| Parameter | Condition |

| Cell Line | HT-29 |

| Seeding Density | 1 x 104 cells/well |

| Necroptosis Induction | TNF-α (10 ng/mL) + Smac mimetic (1 µM) + z-VAD-FMK (20 µM) |

| NSA Incubation | 1-2 hours pre-treatment |

| Assay Duration | 12-24 hours |

| Readout | Cell Viability (e.g., ATP content) |

Table 2: Key Parameters for an In Vitro Necroptosis Inhibition Assay.

Representative Protocol for Quantification of Necrosulfonamide in Plasma using LC-MS/MS with this compound as Internal Standard

Note: A specific, validated, and published LC-MS/MS method for Necrosulfonamide using this compound as an internal standard was not found in the public domain at the time of this writing. The following is a generalized, representative protocol based on standard practices for small molecule quantification. Method development and validation would be required for a specific application.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Reagents and Materials:

-

Necrosulfonamide (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control plasma

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of Necrosulfonamide and this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

-

Preparation of Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards by spiking control plasma with known concentrations of Necrosulfonamide. Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL). b. Add 150 µL of cold acetonitrile to precipitate the plasma proteins. c. Vortex the samples for 1 minute. d. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. e. Transfer the supernatant to a new tube or a 96-well plate. f. Evaporate the supernatant to dryness under a stream of nitrogen. g. Reconstitute the residue in 100 µL of the mobile phase.

-

LC-MS/MS Analysis: a. Chromatographic Separation:

- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: A suitable gradient to achieve separation of Necrosulfonamide from matrix components. For example, starting with 5% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL. b. Mass Spectrometric Detection:

- Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode (to be optimized).

- Scan Type: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Determine the precursor to product ion transitions for both Necrosulfonamide and this compound by infusing the individual compounds into the mass spectrometer. For example:

- Necrosulfonamide: [M+H]+ → fragment ion

- This compound: [M+H]+ → fragment ion (the precursor ion will be 4 Da higher than that of Necrosulfonamide).

-

Data Analysis: a. Integrate the peak areas for the MRM transitions of Necrosulfonamide and this compound. b. Calculate the ratio of the peak area of Necrosulfonamide to the peak area of this compound. c. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. d. Determine the concentration of Necrosulfonamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

| Parameter | Typical Condition |

| Sample Preparation | |

| Sample Volume | 50 µL |

| Internal Standard | This compound |

| Extraction Method | Protein Precipitation with Acetonitrile |

| LC Conditions | |

| Column | C18 Reversed-Phase |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| MS Conditions | |

| Ionization | ESI (Positive or Negative) |

| Detection | Multiple Reaction Monitoring (MRM) |

Table 3: Representative Parameters for LC-MS/MS Quantification of Necrosulfonamide.

Conclusion

Necrosulfonamide is a valuable tool for studying the molecular mechanisms of necroptosis through its specific inhibition of MLKL. The deuterated analog, this compound, plays a critical, albeit indirect, role in this research. Its primary function as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Necrosulfonamide in complex biological matrices. This enables robust pharmacokinetic and drug metabolism studies, which are essential for the preclinical and clinical development of Necrosulfonamide or its derivatives as potential therapeutics for diseases where necroptosis is implicated. The methodologies outlined in this guide provide a framework for researchers to effectively utilize both Necrosulfonamide and this compound in their investigations of necroptosis and its role in health and disease.

References

- 1. Necrosulfonamide exerts neuroprotective effect by inhibiting necroptosis, neuroinflammation, and α-synuclein oligomerization in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Mass Spectrometry [sites.google.com]

- 3. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Mass Spectrometry Imaging of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2023 White Paper on Recent Issues in Bioanalysis: Deuterated Drugs; LNP; Tumor/FFPE Biopsy; Targeted Proteomics; Small Molecule Covalent Inhibitors; Chiral Bioanalysis; Remote Regulatory Assessments; Sample Reconciliation/Chain of Custody (PART 1A – Recommendations on Mass Spectrometry, Chromatography, Sample Preparation Latest Developments, Challenges, and Solutions and BMV/Regulated Bioanalysis PART 1B - Regulatory Agencies' Inputs on Regulated Bioanalysis/BMV, Biomarkers/IVD/CDx/BAV, Immunogenicity, Gene & Cell Therapy and Vaccine) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide: Necrosulfonamide versus Necrosulfonamide-d4 for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necrosulfonamide (NSA) has emerged as a critical tool for studying necroptosis, a form of regulated cell death, by specifically inhibiting the mixed lineage kinase domain-like (MLKL) protein. This technical guide provides an in-depth comparison of Necrosulfonamide and its deuterated analog, Necrosulfonamide-d4. While direct comparative in vitro efficacy data is not available, this document will explore the established mechanism of action of Necrosulfonamide and the theoretical advantages conferred by deuteration, such as enhanced metabolic stability and altered pharmacokinetic properties. This guide also offers detailed experimental protocols for utilizing these compounds in in vitro settings and visualizes the key signaling pathways and experimental workflows.

Introduction to Necrosulfonamide and the Significance of Deuteration

Necrosulfonamide is a potent and selective small-molecule inhibitor of necroptosis.[1][2] It acts by covalently binding to cysteine 86 (Cys86) of human MLKL, the terminal executioner protein in the necroptosis pathway.[3] This interaction prevents the oligomerization of MLKL and its subsequent translocation to the plasma membrane, thereby blocking the membrane disruption that leads to cell death.[3][4] Necrosulfonamide has also been shown to inhibit pyroptosis by targeting gasdermin D (GSDMD).[4] It is important to note that Necrosulfonamide is specific for human MLKL and does not effectively inhibit the mouse ortholog due to the replacement of cysteine with tryptophan at the corresponding position.[5][6]

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to improve the metabolic profile of a compound.[7][8][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond.[8][10] This "kinetic isotope effect" can lead to increased metabolic stability, a longer half-life, and potentially reduced formation of toxic metabolites.[11] this compound is the deuterated form of Necrosulfonamide, where four hydrogen atoms on the phenyl ring have been replaced by deuterium.[12][13] It is primarily intended for use as an internal standard in analytical methods like mass spectrometry for the accurate quantification of Necrosulfonamide.[13] While direct in vitro activity comparisons are not published, the principles of deuteration suggest that this compound could exhibit altered metabolic stability compared to its non-deuterated counterpart.

Mechanism of Action

Necrosulfonamide exerts its inhibitory effects on two key regulated cell death pathways: necroptosis and pyroptosis.

Inhibition of Necroptosis

Necroptosis is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). This triggers the formation of a protein complex known as the necrosome, which consists of receptor-interacting protein kinase 1 (RIPK1) and RIPK3.[14] RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, causing cell lysis. Necrosulfonamide intervenes by covalently modifying Cys86 on human MLKL, which prevents these final steps.[3]

Figure 1: Necroptosis signaling pathway and the point of inhibition by Necrosulfonamide.

Inhibition of Pyroptosis

Pyroptosis is another form of programmed cell death that is critical for host defense against pathogens. It is mediated by gasdermin proteins, with Gasdermin D (GSDMD) being a key player. Upon activation by inflammatory caspases, the N-terminal domain of GSDMD forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines. Necrosulfonamide has been shown to inhibit pyroptosis by directly binding to GSDMD and preventing its pore-forming activity.[4]

Figure 2: Pyroptosis signaling pathway and the point of inhibition by Necrosulfonamide.

Quantitative Data

The following table summarizes the available quantitative data for Necrosulfonamide. As this compound is primarily used as an analytical standard, direct comparative inhibitory activity data is not available in the public domain. The theoretical advantages of deuteration are noted.

| Parameter | Necrosulfonamide | This compound | Reference |

| CAS Number | 1360614-48-7 | 1795144-22-7 | [5][12] |

| Molecular Formula | C₁₈H₁₅N₅O₆S₂ | C₁₈H₁₁D₄N₅O₆S₂ | [5][12] |

| Molecular Weight | 461.47 g/mol | 465.5 g/mol | [5][12] |

| In Vitro IC₅₀ (Necroptosis) | ~0.2 µM | Not Available | [5] |

| Metabolic Stability | Susceptible to metabolism | Theoretically enhanced | [8][9][11] |

| Primary Use | In vitro inhibitor of necroptosis and pyroptosis | Internal standard for analytical quantification | [13] |

Experimental Protocols

Detailed methodologies for key in vitro experiments using Necrosulfonamide are provided below. These protocols can be adapted for use with this compound, particularly for analytical purposes.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of Necrosulfonamide on cell viability in response to a necroptotic stimulus.

Figure 3: Workflow for a typical cell viability assay.

Materials:

-

Cells susceptible to necroptosis (e.g., HT-29, U937)

-

96-well cell culture plates

-

Complete cell culture medium

-

Necrosulfonamide (and/or this compound)

-

Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.[15]

-

Treatment:

-

Prepare serial dilutions of Necrosulfonamide in cell culture medium.

-

Pre-treat cells with various concentrations of Necrosulfonamide for 1-2 hours.

-

Induce necroptosis by adding the appropriate stimuli (e.g., TNF-α, Smac mimetic, and z-VAD-FMK).

-

Include appropriate controls: untreated cells, cells with stimulus only, and cells with Necrosulfonamide only.

-

-

Incubation: Incubate the plate for a predetermined time (e.g., 8-24 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTS Addition: Add 20 µL of MTS reagent to each well.[16]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.[15][16]

-

Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Western Blot for Phospho-MLKL (p-MLKL)

This protocol is for detecting the phosphorylation of MLKL, a key indicator of necroptosome activation, and its inhibition by Necrosulfonamide.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-MLKL (Ser358) and anti-total MLKL

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total MLKL to normalize the p-MLKL signal.

Immunoprecipitation of the Necrosome Complex

This protocol is for isolating the necrosome complex to study the protein-protein interactions within it.

Materials:

-

Cell lysates

-

Antibody against a necrosome component (e.g., anti-RIPK3 or anti-FLAG if using tagged proteins)

-

Protein A/G agarose or magnetic beads

-

Immunoprecipitation (IP) lysis buffer

-

Wash buffer

-

Elution buffer or SDS-PAGE sample buffer

Procedure:

-

Pre-clearing the Lysate: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Add the immunoprecipitating antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[17]

-

-

Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with IP wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer for subsequent western blot analysis.

Conclusion

Necrosulfonamide is an invaluable tool for studying the molecular mechanisms of necroptosis and pyroptosis in human cell systems. Its deuterated analog, this compound, serves as an essential internal standard for accurate quantification. While direct comparative studies on their in vitro inhibitory activities are lacking, the principles of deuteration suggest that this compound may possess enhanced metabolic stability. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of these compounds in research and drug development, ultimately contributing to a deeper understanding of regulated cell death pathways and their roles in human diseases. Further research directly comparing the biological activities of Necrosulfonamide and its deuterated analogs would be beneficial to fully elucidate the potential advantages of deuteration in this context.

References

- 1. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Frontiers | The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K [frontiersin.org]

- 7. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of deuteration on metabolism and clearance of Nerispirdine (HP184) and AVE5638 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. glpbio.com [glpbio.com]

- 13. caymanchem.com [caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Necrosulfonamide Ameliorates Neurological Impairment in Spinal Cord Injury by Improving Antioxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Chemical Properties of Necrosulfonamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and chemical properties of Necrosulfonamide-d4 (NSA-d4), a deuterated analog of the potent necroptosis inhibitor, Necrosulfonamide (NSA). This document is intended to serve as a comprehensive resource for researchers in drug discovery and development, offering detailed experimental protocols, key chemical data, and a summary of its mechanism of action.

Chemical Properties of this compound

This compound is the deuterated form of Necrosulfonamide, an established inhibitor of necroptosis. The incorporation of deuterium isotopes provides a valuable tool for pharmacokinetic and metabolic studies, often leading to a longer half-life due to the kinetic isotope effect. NSA-d4 is primarily utilized as an internal standard for the accurate quantification of Necrosulfonamide in biological matrices using mass spectrometry-based methods.[1][2]

| Property | Value |

| Formal Name | N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl-2,3,5,6-d4)-3-(5-nitrothiophen-2-yl)acrylamide |

| CAS Number | 1795144-22-7[1][3] |

| Molecular Formula | C₁₈H₁₁D₄N₅O₆S₂[1] |

| Molecular Weight | 465.5 g/mol [1][3] |

| Purity | ≥99% deuterated forms (d₁-d₄)[1] |

| Appearance | Pale Yellow Solid[3] |

| Solubility | DMSO: slightly soluble, Methanol: slightly soluble[1][2] |

| Storage | 2-8°C in an amber vial, under an inert atmosphere[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route involves the initial synthesis of key intermediates: 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide-d4 and (E)-3-(5-nitrothiophen-2-yl)acrylic acid, followed by a final amide coupling reaction.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-aminobenzenesulfonyl-d4 chloride

-

Reaction Setup: In a fume hood, add aniline-d5 (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

-

Chlorosulfonation: Slowly add chlorosulfonic acid (3.0 eq) dropwise to the cooled aniline-d5. Maintain the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 4-aminobenzenesulfonyl-d4 chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide-d4 (Intermediate A)

-

Reaction Setup: Dissolve 2-amino-3-methoxypyrazine (1.0 eq) in pyridine in a round-bottom flask.

-

Sulfonamide Formation: Add 4-aminobenzenesulfonyl-d4 chloride (1.1 eq) portion-wise to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature overnight.

-

Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield Intermediate A.

Step 3: Synthesis of (E)-3-(5-nitrothiophen-2-yl)acrylic acid (Intermediate B)

-

Reaction Setup: In a round-bottom flask, dissolve 5-nitro-2-thiophenecarboxaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.

-

Condensation: Add a catalytic amount of piperidine to the mixture.

-

Reaction Conditions: Heat the reaction mixture at reflux for 4 hours.

-

Workup and Purification: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure Intermediate B.

Step 4: Synthesis of this compound

-

Amide Coupling: Dissolve Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in N,N-dimethylformamide (DMF).

-

Coupling Reagents: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

-

Workup and Purification: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford this compound.

Mechanism of Action and Signaling Pathway

Necrosulfonamide is a specific inhibitor of necroptosis, a form of programmed cell death. It covalently binds to Cysteine 86 of the mixed lineage kinase domain-like protein (MLKL), the most downstream effector in the necroptosis pathway.[4] This binding prevents the oligomerization of MLKL and its subsequent translocation to the plasma membrane, thereby inhibiting membrane rupture and cell death.[5][6] Additionally, Necrosulfonamide has been shown to inhibit pyroptosis by targeting Gasdermin D (GSDMD).[7]

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Conclusion

This technical guide provides essential information for the synthesis and understanding of this compound. The detailed synthetic protocols and elucidation of its mechanism of action are intended to facilitate its use in preclinical research and drug development, particularly in studies requiring a stable, isotopically labeled internal standard for quantitative analysis. The provided information underscores the importance of this compound as a critical tool in the investigation of necroptosis and related inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 3-(5-NITRO-2-THIENYL)ACRYLIC ACID | 50868-70-7 [chemicalbook.com]

- 6. 4-Amino-N-(3-meth-oxy-pyrazin-2-yl)benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(4-Sulfamoylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Necrosulfonamide-d4: A Technical Guide to Inhibiting MLKL-Mediated Necroptosis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Necrosulfonamide-d4 (NSA-d4) as a potent and specific tool for the inhibition of Mixed Lineage Kinase Domain-Like protein (MLKL), the key executioner of necroptosis. This document outlines the underlying signaling pathways, quantitative efficacy data, and detailed experimental protocols for utilizing NSA-d4 in a research setting.

Introduction to Necroptosis and MLKL

Necroptosis is a form of regulated cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of intracellular contents and subsequent inflammation.[1] Unlike apoptosis, necroptosis is a caspase-independent pathway. The core signaling cascade of necroptosis involves the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which then recruits and phosphorylates MLKL.[2] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, ultimately leading to cell death.

This compound: Mechanism of Action

Necrosulfonamide (NSA) is a small molecule inhibitor that specifically targets human MLKL, preventing its downstream effector functions.[3] The deuterated form, this compound, serves as a valuable tool for various research applications, including metabolic stability studies and as an internal standard in mass spectrometry-based assays. NSA acts by covalently modifying cysteine 86 (Cys86) within the N-terminal domain of human MLKL.[3] This modification blocks the conformational changes required for MLKL oligomerization and membrane translocation, thereby inhibiting necroptosis downstream of RIPK3 activation.[3] It is important to note that NSA is specific for human MLKL, as the equivalent residue in murine MLKL is a tryptophan.[3]

Quantitative Data: Efficacy of Necrosulfonamide

The inhibitory potency of Necrosulfonamide has been quantified in various human cell lines under necroptotic stimuli. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in preventing MLKL-mediated cell death.

| Cell Line | Necroptotic Stimulus | IC50 of Necrosulfonamide | Reference |

| HT-29 | TNF-α (20 ng/mL) + Smac mimetic (100 nM) + Z-VAD-fmk (20 µM) | 124 nM | [4] |

| U937 | TSQ (TNF-α, Smac mimetic, Q-VD-OPh) | ~100 nM - ~2.5 µM | [5] |

| HT-29 | TSI (TNF-α, Smac mimetic, IDN-6556) | ~100 nM - ~2.5 µM | [5] |

| THP-1 | TSI (TNF-α, Smac mimetic, IDN-6556) | ~100 nM - ~2.5 µM | [5] |

Table 1: IC50 Values of Necrosulfonamide in Human Cell Lines. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of Necrosulfonamide required to inhibit necroptosis in different human cancer cell lines induced by various stimuli.

Signaling Pathways and Experimental Workflows

The Necroptosis Signaling Pathway

The canonical necroptosis pathway is initiated by the binding of Tumor Necrosis Factor-alpha (TNF-α) to its receptor, TNFR1. This leads to the formation of a series of protein complexes that ultimately activate MLKL.

Figure 1: The TNF-α Induced Necroptosis Signaling Pathway. This diagram illustrates the molecular cascade leading to necroptosis upon TNF-α stimulation, highlighting the formation of key protein complexes and the central role of MLKL.

Mechanism of Inhibition by this compound

This compound intervenes at the final execution step of necroptosis by directly targeting MLKL.

Figure 2: Mechanism of MLKL Inhibition by this compound. This diagram shows how this compound specifically blocks the oligomerization and translocation of phosphorylated MLKL, thereby preventing the execution of necroptosis.

Experimental Workflow for Assessing MLKL Inhibition

A typical workflow to evaluate the inhibitory effect of this compound on necroptosis involves inducing cell death, treating with the inhibitor, and subsequently measuring cell viability and specific necroptotic markers.

Figure 3: Experimental Workflow for MLKL Inhibition Studies. This flowchart outlines the key steps for investigating the efficacy of this compound in preventing necroptosis in a cell-based assay.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory activity of this compound on MLKL-mediated necroptosis.

Induction of Necroptosis in HT-29 Cells

-

Cell Culture: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat cells with various concentrations of this compound (dissolved in DMSO) for 1-2 hours.

-

Induce necroptosis by adding a combination of human TNF-α (20 ng/mL), a Smac mimetic (e.g., birinapant, 100 nM), and a pan-caspase inhibitor (e.g., Z-VAD-fmk, 20 µM).

-

-

Incubation: Incubate the cells for the desired time period (e.g., 8-24 hours) before proceeding with analysis.

Lactate Dehydrogenase (LDH) Release Assay for Cell Viability

This assay quantifies the release of LDH from cells with compromised plasma membranes, a hallmark of necrosis.[1][4]

-

Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

-

Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing a tetrazolium salt) to each well.

-

Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Measurement: Measure the absorbance at a wavelength between 490 nm and 520 nm using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity relative to control wells (untreated cells for spontaneous LDH release and cells treated with a lysis buffer for maximum LDH release).

Western Blot for Phosphorylated MLKL (p-MLKL)

This method is used to detect the phosphorylation of MLKL, a key indicator of necroptosome activation.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on a 10% or 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MLKL (e.g., anti-p-MLKL Ser358) overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for total MLKL and a loading control (e.g., GAPDH or β-actin).

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6][7]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound is an indispensable tool for studying the intricate mechanisms of necroptosis. Its high specificity for human MLKL allows for the precise dissection of this cell death pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of necroptosis and its role in various pathological conditions.

References

- 1. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]

- 4. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. bosterbio.com [bosterbio.com]

Understanding the Kinetic Isotope Effect of Necrosulfonamide-d4: A Technical Guide

This in-depth technical guide explores the core principles behind the kinetic isotope effect (KIE) of deuterated Necrosulfonamide (Necrosulfonamide-d4). Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action of Necrosulfonamide, the theoretical basis for the kinetic isotope effect of its deuterated analog, and detailed experimental protocols for its investigation.

Introduction to Necrosulfonamide and the Kinetic Isotope Effect

Necrosulfonamide (NSA) is a potent and selective small molecule inhibitor of necroptosis, a form of regulated necrotic cell death.[1] It functions by covalently targeting the mixed lineage kinase domain-like protein (MLKL), the terminal effector in the necroptosis pathway.[2][3][4] By blocking MLKL, NSA prevents the execution of necroptotic cell death, making it a valuable tool for studying this pathway and a potential therapeutic agent for diseases where necroptosis is implicated.

The use of deuterated drugs, where one or more hydrogen atoms are replaced by deuterium, is a strategy employed in drug development to improve the pharmacokinetic properties of a molecule.[5][6] This is due to the kinetic isotope effect (KIE), a phenomenon where the heavier isotope (deuterium) forms a stronger covalent bond with carbon compared to hydrogen.[7][8] This can lead to a slower rate of metabolic degradation, potentially increasing the drug's half-life and exposure.[6][9] This guide will delve into the theoretical and practical aspects of the KIE of this compound.

Mechanism of Action: Necrosulfonamide and the MLKL Signaling Pathway

Necroptosis is a regulated cell death pathway that is activated under conditions where apoptosis is inhibited. A key signaling complex, the necrosome, is formed, consisting of receptor-interacting protein kinase 1 (RIPK1) and RIPK3.[10] RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, causing cell death.[10][11][12]

Necrosulfonamide acts as an irreversible inhibitor of this process. It specifically forms a covalent bond with cysteine 86 (Cys86) in the N-terminal domain of human MLKL.[13] This modification prevents the conformational changes and oligomerization of MLKL that are necessary for its function, thereby blocking the downstream events of necroptosis.[3][13]

References

- 1. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]

- 2. Biological events and molecular signaling following MLKL activation during necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 9. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Necrosulfonamide-d4 in Pyroptosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes. It plays a critical role in the host defense against pathogens but is also implicated in the pathophysiology of numerous inflammatory diseases. A key event in pyroptosis is the cleavage of Gasdermin D (GSDMD) by inflammatory caspases (caspase-1, -4, -5, and -11). This cleavage unleashes the N-terminal domain of GSDMD, which oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines such as IL-1β and IL-18.[1][2][3][4][5]

Necrosulfonamide (NSA) has been identified as a potent inhibitor of pyroptosis.[6][7][8] Initially characterized as an inhibitor of necroptosis through its interaction with MLKL[9][10][11], subsequent research has revealed its direct inhibitory effect on GSDMD, making it a valuable tool for studying pyroptosis.[6][7][8] NSA covalently binds to a critical cysteine residue (Cys191 in humans) on GSDMD, which prevents the oligomerization of its pore-forming N-terminal fragment.[12][13] This technical guide provides an in-depth overview of the application of Necrosulfonamide and its deuterated form, Necrosulfonamide-d4, in pyroptosis research.

While most functional studies on pyroptosis inhibition have been conducted with Necrosulfonamide, the deuterated form, this compound, is available for researchers. Deuteration is a common strategy in drug discovery to alter metabolic fate and pharmacokinetic properties. While specific studies on this compound in pyroptosis assays are not extensively published, its mechanism of action as a direct GSDMD inhibitor is expected to be identical to that of Necrosulfonamide. The primary application of the deuterated form would likely be in studies requiring altered metabolic stability, such as in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Quantitative Data on Necrosulfonamide in Pyroptosis Inhibition

The following tables summarize key quantitative data from studies investigating the inhibitory effects of Necrosulfonamide on pyroptosis.

Table 1: Binding Affinity and IC50 of Necrosulfonamide

| Parameter | Target | Value | Species | Assay Method |

| Binding Affinity (KD) | Full-length GSDMD | 32 µM | In vitro | Not specified |

| IC50 | Necroptosis | < 0.2 µM | Human | Cell-based assay |

Note: The IC50 for necroptosis is provided for context, as NSA was initially identified as a necroptosis inhibitor. The binding affinity for GSDMD is a direct measure of its interaction with the key pyroptotic protein.

Table 2: Efficacy of Necrosulfonamide in Cell-Based Pyroptosis Assays

| Cell Type | Stimulation | Assay | NSA Concentration | % Inhibition (approx.) |

| iBMDM | LPS + Nigericin (NLRP3) | PI Uptake | 10 µM | ~75% |

| iBMDM | LPS + Nigericin (NLRP3) | LDH Release | 10 µM | ~80% |

| THP-1 (human monocytes) | LPS + Nigericin (NLRP3) | PI Uptake | 10 µM | ~60% |

| THP-1 (human monocytes) | LPS + Nigericin (NLRP3) | LDH Release | 10 µM | ~70% |

| Primary murine BMDM | LPS + Nigericin (NLRP3) | LDH Release | 5 µM | Significant inhibition |

| iBMDM | S. Typhimurium (NLRC4) | PI Uptake | 10 µM | Significant inhibition |

iBMDM: immortalized Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; PI: Propidium Iodide; LDH: Lactate Dehydrogenase.[1]

Table 3: Effect of Necrosulfonamide on Cytokine Release

| Cell Type | Stimulation | Cytokine | NSA Concentration | Effect |

| Primary murine BMDM | LPS + Nigericin | IL-1β | 5 µM | Significant reduction |

| HT22 cells | OGD/R | IL-1β | Not specified | Significant decrease |

| HT22 cells | OGD/R | IL-18 | Not specified | Significant decrease |

OGD/R: Oxygen-Glucose Deprivation/Reperfusion.[14]

Signaling Pathways and Experimental Workflows

Canonical and Non-Canonical Pyroptosis Pathways and NSA Inhibition

The following diagram illustrates the canonical and non-canonical pyroptosis pathways and the point of inhibition by Necrosulfonamide.

Caption: Pyroptosis signaling pathways and Necrosulfonamide's mechanism of action.

Experimental Workflow for Assessing NSA Efficacy

This diagram outlines a typical experimental workflow to evaluate the efficacy of Necrosulfonamide in inhibiting pyroptosis in a cell-based model.

Caption: A standard workflow for testing Necrosulfonamide's anti-pyroptotic activity.

Experimental Protocols

Cell Culture and Pyroptosis Induction

Objective: To prepare cells and induce pyroptosis for subsequent analysis of Necrosulfonamide's inhibitory effects.

Materials:

-

Macrophage cell line (e.g., THP-1, J774A.1) or primary bone marrow-derived macrophages (BMDMs).

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics).

-

Lipopolysaccharide (LPS).

-

Pyroptosis inducer (e.g., Nigericin, ATP).

-

This compound (or Necrosulfonamide) dissolved in DMSO.

-

96-well or 24-well tissue culture plates.

Protocol:

-

Seed cells at an appropriate density (e.g., 1 x 105 cells/well in a 96-well plate) and allow them to adhere overnight.

-

For inflammasome priming, treat the cells with LPS (e.g., 1 µg/mL) for 4 hours.

-

Pre-incubate the primed cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 30-60 minutes.

-

Induce pyroptosis by adding the appropriate stimulus (e.g., 10 µM Nigericin or 5 mM ATP).

-

Incubate for the desired time (e.g., 1-2 hours).

-

Proceed to downstream assays.

Lactate Dehydrogenase (LDH) Release Assay

Objective: To quantify cell lysis by measuring the activity of LDH released into the supernatant.

Materials:

-

Commercially available LDH cytotoxicity assay kit.

-

Supernatant from pyroptosis induction experiment.

-

Lysis buffer (provided in the kit) for maximum LDH release control.

-

96-well assay plate.

-

Microplate reader.

Protocol:

-

Prepare controls:

-

Spontaneous LDH release: Supernatant from untreated cells.

-

Maximum LDH release: Lyse untreated cells with the provided lysis buffer for 45 minutes before collecting the supernatant.

-

Vehicle control: Supernatant from cells treated with vehicle and pyroptosis inducer.

-

-

Carefully collect 50 µL of supernatant from each well of the experiment and transfer to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of stop solution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100

Western Blot for GSDMD Cleavage

Objective: To visualize the cleavage of GSDMD, a hallmark of pyroptosis.

Materials:

-

Cell lysates from the pyroptosis induction experiment.

-

RIPA buffer with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies: anti-GSDMD (recognizing both full-length and cleaved N-terminal fragment), anti-Caspase-1 (for cleavage), and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. Look for a decrease in the full-length GSDMD band (~53 kDa) and the appearance of the cleaved N-terminal fragment (~31 kDa).

ELISA for IL-1β Release

Objective: To quantify the release of the pro-inflammatory cytokine IL-1β.

Materials:

-

Commercially available IL-1β ELISA kit (human or mouse, as appropriate).

-

Supernatant from the pyroptosis induction experiment.

-

Recombinant IL-1β standard.

-

Wash buffer and substrate solution (provided in the kit).

-

Stop solution.

-

Microplate reader.

Protocol:

-

Prepare the IL-1β standards and samples according to the kit's instructions.

-

Add standards and supernatants to the wells of the antibody-coated plate.

-

Incubate as per the manufacturer's protocol (e.g., 2-3 hours at room temperature).

-

Wash the wells multiple times with wash buffer.

-

Add the detection antibody (e.g., biotinylated anti-IL-1β).

-

Incubate and wash.

-

Add the enzyme conjugate (e.g., Streptavidin-HRP).

-

Incubate and wash.

-

Add the substrate solution and incubate in the dark until color develops.

-

Add the stop solution.

-

Measure the absorbance at 450 nm.

-

Generate a standard curve and calculate the concentration of IL-1β in the samples.

Conclusion

Necrosulfonamide is a powerful and specific tool for the investigation of pyroptosis, acting directly on the key executioner protein, GSDMD. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively utilize Necrosulfonamide and its deuterated form, this compound, in their studies. By employing the described methodologies, scientists can further elucidate the role of pyroptosis in various diseases and explore the therapeutic potential of GSDMD inhibition.

References

- 1. Chemical disruption of the pyroptotic pore-forming protein gasdermin D inhibits inflammatory cell death and sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 3. Necrosulfonamide ameliorates intestinal inflammation via inhibiting GSDMD-medicated pyroptosis and MLKL-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. blog.abclonal.com [blog.abclonal.com]

- 5. researchgate.net [researchgate.net]

- 6. Experimental validation of deuterium oxide-mediated antitumoral activity as it relates to apoptosis in murine malignant astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]

- 8. Chemical disruption of the pyroptotic pore-forming protein gasdermin D inhibits inflammatory cell death and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Necrosulfonamide exerts neuroprotective effect by inhibiting necroptosis, neuroinflammation, and α-synuclein oligomerization in a subacute MPTP mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical Modulation of Gasdermin D Activity: Therapeutic Implications and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Unlocking the Therapeutic Promise of Necrosulfonamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in the pathogenesis of a wide range of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury. Unlike apoptosis, necroptosis is a lytic and pro-inflammatory mode of cell death, making it an attractive therapeutic target. At the heart of the necroptotic pathway lies the Mixed Lineage Kinase Domain-like (MLKL) protein, the ultimate executioner of this cell death cascade. Necrosulfonamide (NSA) was identified as a potent and specific inhibitor of human MLKL, opening a new avenue for therapeutic intervention. This technical guide provides an in-depth exploration of the therapeutic potential of Necrosulfonamide and its analogs, focusing on their mechanism of action, quantitative data, experimental evaluation, and the underlying signaling pathways.

The Necroptosis Signaling Pathway: A Closer Look at the Role of MLKL

Necroptosis is initiated by various stimuli, such as tumor necrosis factor-alpha (TNF-α), in the absence of caspase-8 activity. This triggers the formation of a signaling complex known as the necrosome, which is primarily composed of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to the activation of RIPK3. Activated RIPK3 then recruits and phosphorylates MLKL.

The phosphorylation of MLKL is a critical activation step, causing a conformational change that exposes its N-terminal four-helix bundle domain. This leads to the oligomerization of MLKL and its translocation from the cytoplasm to the plasma membrane. At the plasma membrane, MLKL oligomers directly disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which in turn triggers an inflammatory response. Necrosulfonamide and its analogs act by covalently binding to a specific cysteine residue (Cys86 in human MLKL) in the N-terminal domain of MLKL, thereby preventing its oligomerization and subsequent membrane disruption.[1]

References

Necrosulfonamide: A Technical Guide to its Discovery and Development as a Potent Necroptosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, ischemia-reperfusion injury, and neurodegenerative diseases. Unlike apoptosis, necroptosis is a caspase-independent cell death program executed by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the mixed lineage kinase domain-like (MLKL) protein. The discovery of small molecule inhibitors targeting this pathway has provided invaluable tools for its study and holds significant therapeutic promise. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Necrosulfonamide (NSA), a potent and specific inhibitor of necroptosis.

Discovery of Necrosulfonamide: A High-Throughput Screening Approach

Necrosulfonamide was identified through a meticulous high-throughput screening (HTS) campaign that assayed a library of approximately 200,000 small molecules for their ability to inhibit necroptosis.[1][2] The screening assay was designed to identify compounds that could protect human colon adenocarcinoma HT-29 cells from necroptosis induced by a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and the pan-caspase inhibitor z-VAD-fmk (T/S/Z). This combination effectively blocks the apoptotic pathway, shunting the cellular response towards necroptosis. Cell viability was assessed using a luminescence-based assay that measures ATP levels.[3] From this extensive screen, a hit compound, later optimized to Necrosulfonamide, emerged as a potent protector against necroptotic cell death.

Mechanism of Action: Targeting the Executioner Protein MLKL